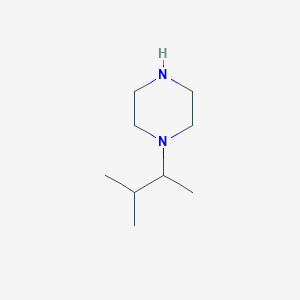
1-(1H-imidazol-1-yl)-4-phenyl-2-(4-pyridinyl)-3-buten-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol is an organic compound that features an imidazole ring, a phenyl group, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the pyridine ring: The Hantzsch pyridine synthesis is a common method, involving the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling reactions: The imidazole and pyridine rings can be coupled using a cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of the final product: The final step might involve the addition of a phenyl group and the formation of the enol structure under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions might reduce the imidazole or pyridine rings, altering the compound’s electronic properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reagents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, serving as an intermediate in the preparation of more complex molecules.
Biology
In biological research, compounds with imidazole and pyridine rings are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Such compounds might be investigated for their potential therapeutic effects, including antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of (3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol would depend on its specific biological target. Generally, compounds with imidazole and pyridine rings can interact with enzymes or receptors, modulating their activity. This might involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of (3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol lies in its specific combination of functional groups and rings, which can confer unique biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C18H17N3O |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
(E)-1-imidazol-1-yl-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol |
InChI |
InChI=1S/C18H17N3O/c22-18(14-21-13-12-20-15-21,17-7-10-19-11-8-17)9-6-16-4-2-1-3-5-16/h1-13,15,22H,14H2/b9-6+ |
InChI-Schlüssel |
QPAILNLOOOEJFV-RMKNXTFCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(CN2C=CN=C2)(C3=CC=NC=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(CN2C=CN=C2)(C3=CC=NC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


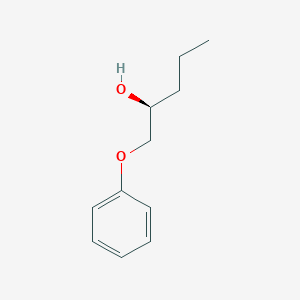
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)
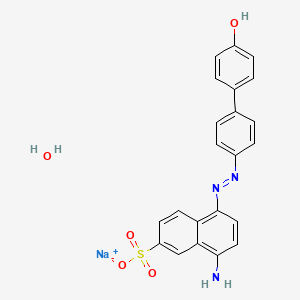
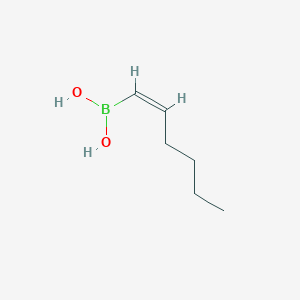
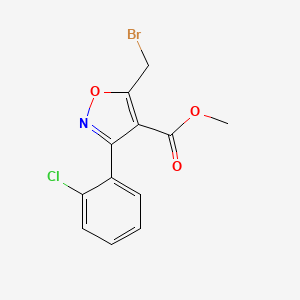
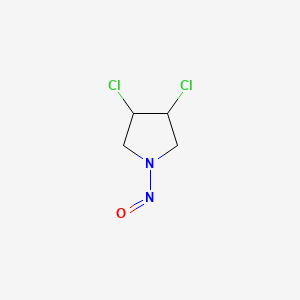
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
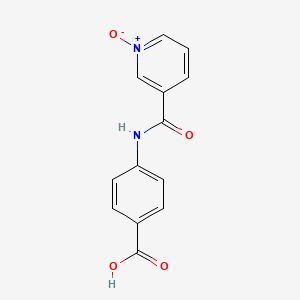
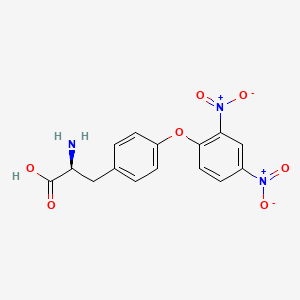
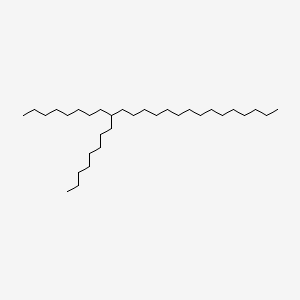
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)
![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)
